msADP

Description

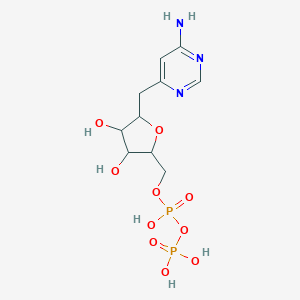

Structure

3D Structure

Properties

CAS No. |

118790-66-2 |

|---|---|

Molecular Formula |

C10H17N3O10P2 |

Molecular Weight |

401.2 g/mol |

IUPAC Name |

[5-[(6-aminopyrimidin-4-yl)methyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N3O10P2/c11-8-2-5(12-4-13-8)1-6-9(14)10(15)7(22-6)3-21-25(19,20)23-24(16,17)18/h2,4,6-7,9-10,14-15H,1,3H2,(H,19,20)(H2,11,12,13)(H2,16,17,18) |

InChI Key |

AFRPZTUILYHHGY-UHFFFAOYSA-N |

SMILES |

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate 6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate, (beta-anomer) msADP |

Origin of Product |

United States |

Foundational & Exploratory

The Role of msADP Analogs in Elucidating Purinergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of msADP (2-methylthioadenosine diphosphate) and its analogs, particularly (N)-methanocarba-2MeSADP, in the intricate world of purinergic signaling. These potent and selective agonists have been instrumental in dissecting the distinct functions of P2Y receptor subtypes, offering valuable tools for both basic research and therapeutic development. This document details the signaling pathways activated by these compounds, presents key quantitative data for receptor engagement, and provides detailed experimental protocols for their study.

Introduction to msADP and Purinergic Signaling

Purinergic signaling is a fundamental cellular communication system mediated by extracellular nucleotides and nucleosides, such as ATP and ADP. These molecules act as signaling messengers by activating a diverse family of purinergic receptors, broadly classified into P1 (adenosine-activated) and P2 (ATP/ADP-activated) receptors. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.

ADP is the natural agonist for three P2Y receptor subtypes: P2Y1, P2Y12, and P2Y13. These receptors play critical roles in a multitude of physiological processes, most notably in hemostasis and thrombosis through their expression on platelets. However, their involvement extends to the immune system, nervous system, and vascular remodeling.

The challenge in studying these individual receptor subtypes lies in their overlapping affinity for the endogenous agonist, ADP. The development of synthetic analogs, such as 2MeSADP and its conformationally constrained counterpart, (N)-methanocarba-2MeSADP, has been a significant breakthrough. These analogs exhibit enhanced potency and, crucially, selectivity for specific P2Y receptor subtypes, allowing for the precise investigation of their individual signaling cascades and physiological functions.

P2Y Receptor Subtypes and Their Signaling Pathways

The differential coupling of P2Y receptor subtypes to distinct G proteins dictates their downstream signaling effects. (N)-methanocarba-2MeSADP is a highly potent and selective agonist for the P2Y1 receptor, which is coupled to the Gq family of G proteins. In contrast, the P2Y12 and P2Y13 receptors are coupled to the Gi family.

P2Y1 Receptor Signaling (Gq-coupled)

Activation of the P2Y1 receptor by agonists like (N)-methanocarba-2MeSADP initiates a signaling cascade through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including platelet shape change.

P2Y12 and P2Y13 Receptor Signaling (Gi-coupled)

The P2Y12 and P2Y13 receptors, activated by ADP and 2MeSADP, signal through the Gαi subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn affects the phosphorylation state of various downstream targets. In platelets, this pathway is crucial for sustained aggregation.

Quantitative Data for P2Y Receptor Ligands

The following tables summarize key quantitative data for selected P2Y receptor agonists and antagonists, providing a comparative overview of their potency and selectivity.

Table 1: Agonist Potency (EC50 values)

| Agonist | P2Y1 Receptor (human) | P2Y12 Receptor (human) | P2Y13 Receptor (human) | Reference |

| (N)-methanocarba-2MeSADP | 1.2 ± 0.2 nM | No agonist activity | Very low activity | [1] |

| 2MeSADP | pEC50 = 8.29 | 5 nM | 19 nM | [2] |

| ADP | - | - | 5.24 nM (cAMP inhibition) | [3] |

pEC50 is the negative logarithm of the EC50 value.

Table 2: Antagonist Affinity (Ki and IC50 values)

| Antagonist | Target Receptor | Ki value | IC50 value | Reference |

| MRS2500 | P2Y1 (human) | 0.78 nM | 0.95 nM (ADP-induced platelet aggregation) | [4][5] |

| BPTU | P2Y1 | - | Substantially reduces platelet aggregation |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of purinergic signaling. The following sections provide step-by-step protocols for key experiments.

Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates (IPs), a direct downstream consequence of Gq-coupled receptor activation.

Experimental Workflow:

Methodology:

-

Cell Culture and Labeling:

-

Culture cells (e.g., COS-7 transiently expressing the P2Y1 receptor) in 6-well plates to approximately 50% confluency.

-

Replace the growth medium with inositol-free DMEM supplemented with 5% fetal calf serum and 0.75 µCi/ml [3H]-myo-inositol.

-

Incubate the cells for 48 hours to allow for incorporation of the radiolabel into the cellular phosphoinositide pool.

-

-

Agonist Stimulation:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with a solution containing LiCl (to inhibit inositol monophosphatase) for 15 minutes.

-

Add varying concentrations of the agonist, (N)-methanocarba-2MeSADP, and incubate for the desired time (e.g., 30 minutes).

-

-

Extraction of Inositol Phosphates:

-

Aspirate the medium and stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Collect the TCA-soluble fraction containing the inositol phosphates.

-

-

Separation and Quantification:

-

Neutralize the samples with a suitable buffer.

-

Apply the samples to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elute the different inositol phosphate species with increasing concentrations of ammonium formate.

-

Collect the fractions and quantify the radioactivity in each fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the total [3H]-inositol phosphate accumulation for each agonist concentration.

-

Plot the data as a dose-response curve and determine the EC50 value.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Experimental Workflow:

Methodology:

-

Cell Preparation:

-

Plate cells (e.g., HeLa cells endogenously expressing P2Y receptors) in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM. The buffer should also contain an anion-transport inhibitor like probenecid to prevent dye leakage.

-

Remove the growth medium and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

-

Inject the agonist, (N)-methanocarba-2MeSADP, at various concentrations and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each agonist concentration.

-

Generate a dose-response curve and calculate the EC50 value.

-

Platelet Aggregometry

This technique measures the aggregation of platelets in response to various agonists, providing a functional readout of platelet activation.

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Draw venous blood into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

-

Aggregometer Setup:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

-

-

Aggregation Measurement:

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow the sample to equilibrate for a few minutes while stirring.

-

Add the agonist (e.g., ADP, 2MeSADP, or (N)-methanocarba-2MeSADP) to the PRP and start recording the change in light transmission.

-

Continue recording until a stable aggregation plateau is reached.

-

-

Data Analysis:

-

The instrument software will generate an aggregation curve, plotting light transmission against time.

-

From this curve, determine the maximum percentage of aggregation and the initial rate of aggregation.

-

For antagonists, pre-incubate the PRP with the antagonist before adding the agonist and calculate the IC50 value.

-

Conclusion

The development of selective P2Y receptor agonists, such as (N)-methanocarba-2MeSADP, has been pivotal in advancing our understanding of purinergic signaling. These tools have enabled researchers to dissect the specific roles of P2Y1, P2Y12, and P2Y13 receptors in health and disease. The combination of potent and selective pharmacological tools with robust experimental methodologies, as detailed in this guide, will continue to be essential for the ongoing exploration of purinergic signaling and the development of novel therapeutics targeting these important receptors.

References

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hellobio.com [hellobio.com]

- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

The Genesis of a Potent Purinergic Probe: A Technical History of 2-MeS-ADP

For Immediate Release

A comprehensive technical guide on the discovery, history, and foundational experimental protocols related to 2-methylthioadenosine diphosphate (2-MeS-ADP), a cornerstone tool in purinergic signaling research.

This whitepaper provides an in-depth exploration of 2-MeS-ADP, a pivotal analogue of adenosine diphosphate (ADP) that has been instrumental in delineating the roles of P2Y receptors in health and disease. Tailored for researchers, scientists, and drug development professionals, this document collates key historical findings, quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Discovery and Initial Synthesis

The scientific journey of 2-MeS-ADP began in the early 1980s, with a seminal publication by Macfarlane, Srivastava, and Mills in 1983 that first described its synthesis and pharmacological characterization.[1] This research emerged from the need for a more stable and potent analogue of ADP to probe its platelet receptors. The synthesis of 2-MeS-ADP and its radiolabeled counterpart, [β-³²P]2-methylthio-ADP, provided researchers with a powerful tool to investigate the then-elusive ADP receptors on intact platelets.[1]

The key innovation was the substitution of a methylthio group at the 2-position of the adenine ring. This modification rendered the molecule more resistant to degradation by ectonucleotidases compared to its parent compound, ADP, and significantly enhanced its potency at specific P2Y receptors.

Synthesis Protocol

The synthesis of 2-methylthioadenosine-5'-diphosphate, as detailed in the early literature, involves a multi-step chemical process. A key precursor, 2-methylthioadenosine, is first synthesized and subsequently phosphorylated to yield the diphosphate. The radiolabeled version, crucial for binding studies, incorporates phosphorus-32 at the β-phosphate position.

Pharmacological Profile and Receptor Selectivity

2-MeS-ADP is a potent agonist for a subset of the P2Y family of G protein-coupled receptors. It exhibits high affinity for the P2Y1, P2Y12, and P2Y13 receptors, all of which are activated by ADP.[2] Its enhanced potency compared to ADP, particularly in inhibiting cyclic AMP (cAMP) accumulation in platelets, made it an invaluable tool for differentiating receptor subtypes and their downstream signaling cascades.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for 2-MeS-ADP's interaction with its primary receptor targets.

| Parameter | Receptor Subtype | Species | Value | Reference |

| EC₅₀ | P2Y1 | Human | ~5.13 nM | [3] |

| P2Y12 | Human | ~0.89 - 5 nM | [2][3] | |

| P2Y13 | Human | 19 nM | [2] | |

| P2Y13 | Mouse | 6.2 nM | [2] | |

| pEC₅₀ | P2Y1 | Human | 8.29 | [2] |

| P2Y6 | Rat | 5.75 | [2] | |

| Kᵢ | P2Y12 (from [³H]2-MeS-ADP binding) | Rat | 1.4 ± 0.1 nM | [4] |

| Kd | P2Y12 (from [³³P]2-MeS-ADP binding) | Human | 2.8 - 3.9 nM | [5] |

| Bmax | P2Y12 | Rat | 160 ± 11 fmol/10⁸ cells | [4] |

| P2Y12 | Human | 347 - 490 sites/platelet | [5] |

Table 1: Potency and Affinity of 2-MeS-ADP at P2Y Receptors

| Comparison | Parameter | 2-MeS-ADP | ADP | Reference |

| Platelet Aggregation | Relative Potency | 3-5 times more active | Baseline | [1] |

| Inhibition of cAMP Accumulation | Relative Potency | 150-200 times more active | Baseline | [1] |

Table 2: Comparative Potency of 2-MeS-ADP and ADP in Platelets

Signaling Pathways

2-MeS-ADP exerts its effects by activating distinct G protein-coupled signaling cascades through P2Y1 and P2Y12 receptors.

-

P2Y1 Receptor Signaling: The P2Y1 receptor is coupled to the Gq family of G proteins.[6][7] Upon activation by 2-MeS-ADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7][8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6][7][8] This pathway is primarily responsible for platelet shape change and the initiation of aggregation.[6]

-

P2Y12 Receptor Signaling: The P2Y12 receptor is coupled to the Gi family of G proteins.[6][9] Activation of the P2Y12 receptor by 2-MeS-ADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[9][10] This reduction in cAMP alleviates the inhibition of platelet activation and is crucial for the amplification and stabilization of the platelet aggregate.[9]

Visualizing the Signaling Cascades

Caption: P2Y1 Receptor Gq Signaling Pathway.

Caption: P2Y12 Receptor Gi Signaling Pathway.

Metabolic Stability

A key advantage of 2-MeS-ADP over ADP is its increased resistance to degradation by ectonucleotidases, such as CD39. These enzymes are present on the surface of endothelial cells and leukocytes and rapidly hydrolyze extracellular ATP and ADP, thereby terminating their signaling. The methylthio modification at the 2-position of the adenine ring sterically hinders the access of these enzymes, leading to a longer half-life of 2-MeS-ADP in the extracellular space. This enhanced stability allows for more sustained receptor activation in experimental settings. While direct comparative studies with detailed kinetic data are limited, the consistently higher potency of 2-MeS-ADP in functional assays points to its greater metabolic stability.

Key Experimental Protocols

The discovery and characterization of 2-MeS-ADP were reliant on a set of core experimental techniques that remain relevant in purinergic research today.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets, which is a hallmark of their activation.

-

Objective: To quantify the aggregation of platelets in response to 2-MeS-ADP.

-

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Aggregometry: The PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer. A stir bar ensures the platelets remain suspended.

-

Baseline Measurement: A baseline light transmittance through the PRP is established.

-

Agonist Addition: A known concentration of 2-MeS-ADP is added to the PRP.

-

Monitoring Aggregation: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmittance is recorded over time.

-

Data Analysis: The extent and rate of aggregation are calculated from the change in light transmittance.

-

Caption: Platelet Aggregation Assay Workflow.

Radioligand Binding Assay

This technique is used to quantify the interaction of a radiolabeled ligand (in this case, [³²P]2-MeS-ADP or [³³P]2-MeS-ADP) with its receptor.

-

Objective: To determine the affinity (Kd) and number of binding sites (Bmax) for 2-MeS-ADP on platelets.

-

Methodology:

-

Incubation: Intact platelets or platelet membranes are incubated with increasing concentrations of radiolabeled 2-MeS-ADP.

-

Competition: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled 2-MeS-ADP.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the platelets/membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is then used to determine the Kd and Bmax values.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a key downstream effect of P2Y12 receptor activation.

-

Objective: To quantify the inhibitory effect of 2-MeS-ADP on cAMP production in platelets.

-

Methodology:

-

Pre-incubation: Platelets are pre-incubated with an adenylyl cyclase stimulator, such as prostaglandin E₁ (PGE₁), to induce a measurable level of cAMP.

-

Agonist Treatment: The platelets are then treated with various concentrations of 2-MeS-ADP.

-

Lysis and Measurement: The reaction is stopped, and the platelets are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay (e.g., ELISA or RIA).

-

Data Analysis: The concentration-dependent inhibition of cAMP accumulation by 2-MeS-ADP is determined.

-

Conclusion

The discovery and characterization of 2-MeS-ADP marked a significant milestone in the study of purinergic signaling. Its enhanced potency and metabolic stability compared to ADP provided an indispensable chemical tool that enabled the functional dissection of the P2Y1 and P2Y12 receptors, particularly in the context of platelet biology. The foundational experimental protocols developed and utilized with 2-MeS-ADP continue to be central to the investigation of P2Y receptor pharmacology and the development of novel antiplatelet therapies. This technical guide serves as a testament to the enduring legacy of 2-MeS-ADP in advancing our understanding of these critical signaling pathways.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Evidence for the existence of two different ADP-binding sites on rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deficiency of (33P)2MeS-ADP binding sites on platelets with secretion defect, normal granule stores and normal thromboxane A2 production. Evidence that ADP potentiates platelet secretion independently of the formation of large platelet aggregates and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Unit [sivabio.50webs.com]

- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nonstopneuron.com [nonstopneuron.com]

msADP: A Stable Adenosine Diphosphate Analog for P2Y12 Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine diphosphate (ADP) is a critical signaling molecule that plays a pivotal role in hemostasis and thrombosis through its interaction with platelet P2Y receptors, primarily the P2Y12 receptor. However, the inherent instability of ADP, due to its rapid enzymatic degradation in biological samples, presents significant challenges for in vitro and in vivo studies. To overcome this limitation, stable analogs of ADP have been developed, with 2-Methylthioadenosine diphosphate (msADP) emerging as a potent and reliable tool for studying the P2Y12 receptor. This technical guide provides a comprehensive overview of msADP, its pharmacological properties, and detailed protocols for its use in key experimental assays.

Core Concepts: msADP as a Stable ADP Analog

msADP, also known as 2-MeS-ADP, is a chemically modified analog of ADP. The key modification is the substitution of a hydrogen atom with a methylthio group at the 2' position of the adenine ring. This structural alteration confers enhanced stability against enzymatic degradation by ectonucleotidases, which are abundant on the surface of platelets and other cells. This increased stability makes msADP a preferred agonist for reproducible and sustained activation of the P2Y12 receptor in experimental settings.

Mechanism of Action

Like endogenous ADP, msADP is a potent agonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) belonging to the Gi family.[1] Activation of the P2Y12 receptor by msADP initiates a downstream signaling cascade that is central to platelet activation and aggregation.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of msADP at various purinergic receptors, highlighting its potency and selectivity.

| Parameter | Receptor | Species | Value | Reference |

| EC50 | P2Y12 | Human | 5 nM | [2] |

| P2Y13 | Human | 19 nM | [2] | |

| P2Y13 | Mouse | 6.2 nM | [2] | |

| pEC50 | P2Y1 | Human | 8.29 | [2] |

| P2Y6 | Rat | 5.75 | [2] |

Note: While msADP is a potent P2Y12 agonist, it also displays activity at other P2Y receptors, which should be considered when designing and interpreting experiments. Further research to determine the specific binding affinity (Ki or Kd) of msADP for the human P2Y12 receptor would be beneficial for a more complete pharmacological profile.

P2Y12 Receptor Signaling Pathway

Activation of the P2Y12 receptor by msADP triggers a well-defined intracellular signaling cascade, as illustrated in the diagram below.

Upon binding of msADP, the P2Y12 receptor activates the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels relieve the inhibition of platelet aggregation. Concurrently, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI3K)-Akt pathway, which further promotes platelet activation and aggregation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of msADP at the P2Y12 receptor.

Experimental Workflow for P2Y12 Agonist Characterization

The general workflow for characterizing a P2Y12 agonist like msADP involves a series of in vitro assays to determine its binding affinity, potency, and functional effects on platelets.

Radioligand Binding Assay

This assay is used to determine the binding affinity of msADP to the P2Y12 receptor. It typically involves a competition experiment with a radiolabeled P2Y12 antagonist.

Materials:

-

HEK293 cells stably expressing the human P2Y12 receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl2, protease inhibitors)

-

Radiolabeled P2Y12 antagonist (e.g., [3H]-Prasugrel metabolite)

-

Unlabeled msADP

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-P2Y12 cells to confluence.

-

Harvest cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

-

Add increasing concentrations of unlabeled msADP to the wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of msADP.

-

Fit the data to a one-site competition model to determine the IC50 value of msADP.

-

Calculate the binding affinity (Ki) of msADP using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to P2Y12 receptor activation by msADP.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Tyrode's buffer)

-

msADP solutions of varying concentrations

-

Fluorescence plate reader or fluorometer

Protocol:

-

Platelet Preparation:

-

Obtain fresh whole blood from healthy donors in citrate-containing tubes.

-

Prepare PRP by centrifugation at low speed.

-

To obtain washed platelets, further process the PRP by centrifugation and resuspension in a suitable buffer.

-

-

Dye Loading:

-

Incubate the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Wash the platelets to remove extracellular dye.

-

-

Calcium Measurement:

-

Resuspend the dye-loaded platelets in the assay buffer.

-

Place the platelet suspension in the cuvette of a fluorometer or in the wells of a microplate for a plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of msADP to the platelet suspension.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each concentration of msADP.

-

Plot the change in fluorescence as a function of the log concentration of msADP.

-

Fit the data to a dose-response curve to determine the EC50 value of msADP for calcium mobilization.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard method for assessing platelet function and is used to measure the ability of msADP to induce platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Aggregometer cuvettes and stir bars

-

msADP solutions of varying concentrations

Protocol:

-

Sample Preparation:

-

Prepare PRP and PPP from fresh citrated whole blood by differential centrifugation.

-

Adjust the platelet count of the PRP if necessary.

-

-

Aggregation Measurement:

-

Pipette a specific volume of PRP into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer to maintain it at 37°C.

-

Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

-

Add a specific concentration of msADP to the PRP and start the recording.

-

The aggregometer measures the increase in light transmission through the PRP as platelets aggregate.

-

Record the aggregation tracing for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of msADP.

-

Plot the maximum aggregation as a function of the log concentration of msADP.

-

Fit the data to a dose-response curve to determine the EC50 value of msADP for platelet aggregation.

-

Conclusion

msADP is an invaluable tool for researchers studying the P2Y12 receptor and its role in platelet physiology and pathophysiology. Its enhanced stability compared to ADP allows for more reliable and reproducible experimental outcomes. The detailed protocols and pharmacological data presented in this guide are intended to facilitate the effective use of msADP in the laboratory, ultimately contributing to a deeper understanding of P2Y12 signaling and the development of novel antiplatelet therapies. Further characterization of its binding kinetics and a direct quantitative comparison of its stability against ADP would further solidify its position as a gold-standard research agonist.

References

An In-depth Technical Guide to the Biological Functions of P2Y Receptors Activated by msADP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, such as adenosine diphosphate (ADP), play a pivotal role in a myriad of physiological processes through their interaction with P2Y purinergic receptors. This technical guide delves into the biological functions and signaling pathways of P2Y receptors, with a specific focus on their activation by the potent and selective agonist, methanocarba-adenosine-5'-diphosphate (msADP), a stable analog of ADP. This document provides a comprehensive overview of the pharmacology of msADP, detailing its high affinity and selectivity for the P2Y1 receptor subtype over other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13. We present a comparative analysis of the signaling cascades initiated by the activation of these receptors, supported by quantitative data, detailed experimental protocols for key assays, and clear visual representations of the molecular pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development, facilitating a deeper understanding of P2Y receptor-mediated signaling and providing a practical framework for future investigations.

Introduction to P2Y Receptors and the Agonist msADP

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is integral to cellular communication, responding to extracellular nucleotides like ATP, ADP, UTP, and UDP.[1] To date, eight distinct P2Y receptor subtypes have been identified in humans: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[1] These receptors are ubiquitously expressed throughout human tissues and are involved in a wide array of physiological and pathophysiological processes, including platelet aggregation, neurotransmission, inflammation, and vascular tone regulation.[1][2]

The ADP-sensitive P2Y receptors, specifically P2Y1, P2Y12, and P2Y13, are critical players in hemostasis and thrombosis. The development of selective agonists and antagonists for these receptors is therefore of significant therapeutic interest. (N)-methanocarba-2MeSADP, herein referred to as msADP, is a conformationally constrained analog of 2-methylthio-ADP (2MeSADP) that has emerged as a highly potent and selective agonist for the P2Y1 receptor.[3] Its rigid structure confers a high affinity for the P2Y1 receptor, while demonstrating negligible agonist or antagonist activity at the P2Y12 and P2Y13 receptors.[3] This remarkable selectivity makes msADP an invaluable pharmacological tool for elucidating the distinct biological roles of the P2Y1 receptor.

Quantitative Analysis of msADP Interaction with P2Y Receptors

The pharmacological profile of msADP has been characterized through various in vitro assays, revealing its potent and selective activation of the P2Y1 receptor. The following table summarizes the key quantitative data regarding the potency of msADP and the comparative agonist 2MeSADP at the human P2Y1, P2Y12, and P2Y13 receptors.

| Agonist | Receptor | Parameter | Value (nM) | Reference(s) |

| (N)-methanocarba-2MeSADP (msADP) | P2Y1 | EC50 | 1.2 ± 0.2 | [3] |

| P2Y12 | Activity | No agonist activity | [3] | |

| P2Y13 | Activity | Very low activity | [3] | |

| 2-Methylthio-ADP (2MeSADP) | P2Y1 | pEC50 | 8.29 | |

| P2Y12 | EC50 | 5 | ||

| P2Y13 | EC50 | 19 |

Note: EC50 (half maximal effective concentration) values represent the concentration of an agonist that produces 50% of the maximal response. pEC50 is the negative logarithm of the EC50 value. A lower EC50 value indicates higher potency.

Signaling Pathways Activated by msADP

The activation of P2Y receptors by agonists such as msADP initiates intracellular signaling cascades that are determined by the specific G protein to which the receptor is coupled. The P2Y1, P2Y12, and P2Y13 receptors primarily couple to different G protein subtypes, leading to distinct downstream cellular responses.

P2Y1 Receptor Signaling

The P2Y1 receptor predominantly couples to Gq/11 proteins.[2] Upon activation by msADP, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, modulating cellular processes such as platelet shape change and smooth muscle contraction.

Caption: P2Y1 Receptor Signaling Pathway.

P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to Gi proteins.[2] Activation of the P2Y12 receptor by its endogenous agonist ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[4] Lowered cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). This signaling cascade is crucial for the amplification and stabilization of platelet aggregation.

Caption: P2Y12 Receptor Signaling Pathway.

P2Y13 Receptor Signaling

Similar to P2Y12, the P2Y13 receptor is primarily coupled to Gi/o proteins, and its activation by ADP leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[5][6] However, some studies suggest that the P2Y13 receptor can also couple to Gs or Gq proteins, indicating a more versatile signaling potential.[7] The biological functions attributed to P2Y13 activation are diverse, including roles in HDL cholesterol uptake by the liver, bone metabolism, and neuronal functions.[5][8]

Caption: P2Y13 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of P2Y receptors upon activation by msADP.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation.

Materials:

-

1321N1 astrocytoma cells stably expressing the human P2Y1 receptor

-

Pluronic F-127[9]

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES[10][11]

-

msADP stock solution

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities

Protocol:

-

Cell Culture: Seed 1321N1-P2Y1 cells into 96-well microplates at a density of 50,000 cells/well and culture overnight in appropriate growth medium.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.

-

Aspirate the growth medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing:

-

Gently aspirate the loading buffer.

-

Wash the cells twice with 200 µL of HBSS to remove extracellular dye.

-

After the final wash, add 100 µL of HBSS to each well.

-

-

Measurement:

-

Place the microplate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

-

Record a stable baseline fluorescence for 15-30 seconds.

-

Using the automated injector, add 20 µL of msADP at various concentrations to the wells.

-

Continue to record fluorescence intensity for at least 2-3 minutes to capture the peak and subsequent decline of the calcium signal.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing ΔF as a percentage of the baseline fluorescence (ΔF/F0).

-

Plot the normalized response against the logarithm of the msADP concentration to generate a dose-response curve and determine the EC50 value.

-

Caption: Calcium Mobilization Assay Workflow.

Adenylyl Cyclase Inhibition Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation (P2Y12 and P2Y13).

Materials:

-

Cells expressing the P2Y12 or P2Y13 receptor (e.g., CHO-K1 cells)

-

[α-³²P]ATP or [³H]ATP

-

Forskolin (an adenylyl cyclase activator)

-

ADP or other agonist stock solution

-

Tris-HCl buffer

-

ATP, cAMP, phosphocreatine, creatine phosphokinase

-

Dowex and alumina columns for chromatography

-

Scintillation counter and vials

Protocol:

-

Membrane Preparation:

-

Culture cells to confluency, harvest, and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Assay Reaction:

-

In a reaction tube, combine the cell membranes, assay buffer containing MgCl2 and EGTA, ATP regenerating system (phosphocreatine and creatine phosphokinase), and [α-³²P]ATP or [³H]ATP.

-

Add forskolin to stimulate adenylyl cyclase activity.

-

Add varying concentrations of the P2Y12/P2Y13 agonist (e.g., ADP).

-

Initiate the reaction by adding the membrane preparation and incubate at 30-37°C for 10-15 minutes.

-

-

Reaction Termination and cAMP Separation:

-

Stop the reaction by adding a solution containing unlabeled ATP and cAMP, and boiling for 3-5 minutes.

-

Separate the newly synthesized radiolabeled cAMP from unreacted radiolabeled ATP using sequential Dowex and alumina column chromatography.[12]

-

-

Quantification:

-

Collect the eluate containing the radiolabeled cAMP into scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity for each agonist concentration.

-

Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50 value.

-

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This "gold standard" assay measures the aggregation of platelets in response to agonists.[13]

Materials:

-

Freshly drawn human whole blood collected in sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

msADP or ADP stock solution

-

Light transmission aggregometer

-

Aggregometer cuvettes with stir bars

Protocol:

-

PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Turn on the aggregometer and allow it to warm up.

-

Set the baseline (0% aggregation) using a cuvette with PRP and the 100% aggregation mark using a cuvette with PPP.

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and start stirring.

-

Record a stable baseline for 1-2 minutes.

-

Add a small volume of the agonist (e.g., 50 µL of msADP or ADP solution) to the cuvette.

-

Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate.

-

-

Data Analysis:

-

The aggregometer software will generate aggregation curves.

-

The maximum percentage of aggregation is determined from the curve.

-

Dose-response curves can be generated by testing a range of agonist concentrations.

-

Caption: Platelet Aggregation Assay Workflow.

Conclusion

This technical guide has provided a detailed examination of the biological functions of P2Y receptors activated by the selective P2Y1 agonist, msADP. The high potency and selectivity of msADP for the P2Y1 receptor make it an exceptional tool for dissecting the specific roles of this receptor in complex physiological systems. The distinct signaling pathways of the P2Y1, P2Y12, and P2Y13 receptors, delineated by their differential G protein coupling, underscore the nuanced regulation of cellular responses to extracellular ADP.

The comprehensive experimental protocols provided herein offer a practical resource for researchers aiming to investigate P2Y receptor pharmacology and function. A thorough understanding of these receptors and their signaling mechanisms is paramount for the development of novel therapeutic agents targeting a range of conditions, from thrombotic disorders to inflammatory diseases and beyond. The continued exploration of selective agonists like msADP will undoubtedly pave the way for new discoveries and advancements in the field of purinergic signaling.

References

- 1. P2Y receptor - Wikipedia [en.wikipedia.org]

- 2. P2 Receptors: P2Y G-Protein Family Overview [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. P2RY13 - Wikipedia [en.wikipedia.org]

- 7. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P2ry13 purinergic receptor P2Y, G-protein coupled 13 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. hellobio.com [hellobio.com]

- 10. abcam.com [abcam.com]

- 11. abcam.com [abcam.com]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

The Role of msADP in Elucidating Platelet Activation Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of methanocarba-adenosine 5'-diphosphate (msADP), a stable and selective P2Y1 receptor agonist, in the study of platelet activation. msADP serves as a critical tool for dissecting the intricate signaling pathways that govern platelet function, offering a more nuanced understanding compared to the broader effects of its endogenous counterpart, adenosine diphosphate (ADP). By specifically activating the P2Y1 receptor, msADP allows for the isolated study of Gq-mediated signaling cascades, providing valuable insights for the development of novel antiplatelet therapies.

Core Concepts: P2Y1 Receptor and Platelet Activation

Platelet activation is a multifaceted process crucial for hemostasis and thrombosis. It is initiated by a variety of agonists that bind to specific receptors on the platelet surface. Among these, ADP plays a central role by activating two distinct P2Y receptors: P2Y1 and P2Y12.[1]

-

P2Y1 Receptor: Coupled to the Gq signaling pathway, the P2Y1 receptor is primarily responsible for initiating platelet shape change and weak, transient aggregation through the mobilization of intracellular calcium.[2]

-

P2Y12 Receptor: Coupled to the Gi signaling pathway, the P2Y12 receptor mediates the amplification and stabilization of the platelet aggregation response.[2]

The synergistic action of both receptors is necessary for a full and sustained platelet aggregation response to ADP. msADP, also known as MRS2365, is a synthetic analog of ADP that is resistant to degradation by ectonucleotidases and exhibits high selectivity for the P2Y1 receptor. This specificity makes it an invaluable tool for isolating and studying the P2Y1-mediated signaling events in platelet activation.[3]

Quantitative Data on msADP Activity

The potency of msADP in platelet studies is typically characterized by its half-maximal effective concentration (EC50). While msADP alone primarily induces shape change rather than full aggregation, its effect on the P2Y1 receptor can be quantified by its ability to desensitize the receptor to subsequent stimulation by ADP.

| Parameter | Agonist | Value | Cell Type | Assay | Reference |

| EC50 for P2Y1 Receptor Desensitization | msADP (MRS2365) | 34 nM | Human Platelets | Inhibition of ADP-induced Aggregation | [3] |

This table summarizes the effective concentration of msADP required to induce a half-maximal desensitization of the P2Y1 receptor, thereby inhibiting subsequent ADP-induced platelet aggregation.[3]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results in platelet activation studies. The following sections outline key experimental protocols for investigating the effects of msADP.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for measuring platelet aggregation in vitro. The following protocol is adapted for studying the effects of msADP.

1. Preparation of Washed Human Platelets:

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).

-

Treat the PRP with a prostacyclin analogue (e.g., iloprost) to prevent platelet activation during subsequent steps.

-

Acidify the PRP with acid-citrate-dextrose and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to degrade any residual ADP.

-

Adjust the final platelet concentration to the desired level (e.g., 2.5 x 10^8 platelets/mL).

2. Aggregation Measurement:

-

Pre-warm the washed platelet suspension to 37°C in an aggregometer cuvette with a stir bar.

-

Establish a baseline light transmission reading.

-

Add msADP at various concentrations to the platelet suspension.

-

Record the change in light transmission over time. An increase in light transmission corresponds to platelet aggregation, while a decrease can indicate platelet shape change.

-

To study the synergistic effects, a P2Y12 agonist can be added concomitantly with msADP.

-

For desensitization studies, pre-incubate the platelets with msADP for a defined period (e.g., 2 minutes) before adding ADP to induce aggregation.[3]

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in platelets in response to msADP stimulation using the ratiometric fluorescent indicator Fura-2 AM.

1. Platelet Preparation and Dye Loading:

-

Prepare washed platelets as described in the LTA protocol.

-

Incubate the washed platelets with Fura-2 AM (e.g., 2-5 µM) in the dark at 37°C for 30-45 minutes.

-

After incubation, wash the platelets to remove extracellular Fura-2 AM by centrifugation and resuspend them in a calcium-free buffer.

2. Fluorometric Measurement:

-

Place the Fura-2 loaded platelet suspension in a cuvette within a fluorometer equipped with a stirring mechanism and maintained at 37°C.

-

Excite the platelets alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm).

-

Add msADP at the desired concentration and record the change in the fluorescence ratio over time. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

-

Calibrate the fluorescence signal at the end of each experiment using digitonin to determine the maximum fluorescence (Rmax) and EGTA to determine the minimum fluorescence (Rmin) to calculate the absolute calcium concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

P2Y1 Receptor Signaling Pathway

This diagram illustrates the key signaling events initiated by the binding of msADP to the P2Y1 receptor on the platelet surface.

Experimental Workflow for Platelet Aggregation Studies

This diagram outlines the typical workflow for conducting a platelet aggregation experiment using msADP.

Conclusion

msADP is an indispensable pharmacological tool for the detailed investigation of P2Y1 receptor-mediated platelet activation. Its stability and selectivity allow for precise dissection of the Gq-dependent signaling pathways, contributing to a deeper understanding of platelet physiology and pathophysiology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the nuances of platelet function and to identify novel targets for anti-thrombotic therapies.

References

Unraveling the Cascade: A Technical Guide to the Downstream Effects of msADP Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream signaling pathways and cellular effects initiated by the binding of 2-methylthioadenosine diphosphate (msADP), a potent and stable analog of adenosine diphosphate (ADP). A critical tool in the study of purinergic signaling, msADP selectively activates a subset of P2Y G protein-coupled receptors (GPCRs), namely P2Y1, P2Y12, and P2Y13. Understanding the intricate signaling cascades triggered by msADP is paramount for researchers in physiology, pharmacology, and drug development, particularly in the fields of thrombosis, inflammation, and neuroscience.

This guide provides a comprehensive overview of the quantitative data associated with msADP-receptor interactions, detailed experimental protocols for studying these effects, and visual representations of the key signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of msADP for its primary receptor targets. These values are essential for designing and interpreting experiments aimed at understanding the physiological and pathological roles of these receptors.

| Receptor | Ligand | Parameter | Value | Species | Reference |

| P2Y1 | msADP | pEC50 | 8.29 | Human | |

| P2Y12 | msADP | EC50 | 5 nM | Human | [1][2] |

| P2Y13 | msADP | EC50 | 19 nM | Human | [1][2] |

| P2Y13 | msADP | EC50 | 6.2 nM | Mouse | [1][2] |

Table 1: Functional Potency of msADP at P2Y Receptors. This table highlights the concentration of msADP required to elicit a half-maximal response in functional assays, demonstrating its high potency at these receptors.

| Receptor | Radioligand | Competitor | Parameter | Value | Cell Line | Reference |

| P2Y13 | [33P]2MeSADP | 2MeSADP | - | More potent than ADP | 1321N1 | [3] |

Table 2: Binding Affinity of msADP at the P2Y13 Receptor. This table provides insight into the direct interaction of msADP with the P2Y13 receptor. While a specific Ki value from this particular study is not provided, it indicates a higher affinity than the endogenous ligand ADP.

Key Signaling Pathways

The binding of msADP to its cognate P2Y receptors initiates distinct downstream signaling cascades, largely dictated by the G protein to which the receptor is coupled.

P2Y1 Receptor Signaling

The P2Y1 receptor primarily couples to Gq/11 proteins. Upon activation by msADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, most notably platelet shape change and transient aggregation.

P2Y12 and P2Y13 Receptor Signaling

Both P2Y12 and P2Y13 receptors couple to Gi/o proteins. Activation of these receptors by msADP leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state of various downstream targets. In platelets, this pathway is crucial for amplifying and sustaining the aggregation response. Additionally, the βγ subunits of the dissociated Gi protein can activate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and mitogen-activated protein kinase (MAPK) cascades.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of msADP for a P2Y receptor.

Materials:

-

Cell membranes expressing the P2Y receptor of interest.

-

Radiolabeled ligand (e.g., [³H]msADP or another suitable radioligand).

-

Unlabeled msADP.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates with GF/C filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target P2Y receptor.[4]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled msADP (to saturate all specific binding sites).

-

Competition: Cell membranes, radiolabeled ligand, and varying concentrations of unlabeled msADP.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[4]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled msADP.

-

Determine the IC50 value (the concentration of unlabeled msADP that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to msADP, typically mediated by the P2Y1 receptor.

Materials:

-

Live cells expressing the P2Y1 receptor.

-

Fura-2 AM or another suitable calcium-sensitive fluorescent dye.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

msADP.

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS and then incubate them with Fura-2 AM in HBSS in the dark at 37°C for 30-60 minutes.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for a short period.

-

Agonist Addition: Add varying concentrations of msADP to the wells.

-

Measurement: Immediately begin measuring the fluorescence ratio over time to capture the transient increase in intracellular calcium.

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

-

Plot the change in fluorescence ratio against time to visualize the calcium transient.

-

Determine the peak response for each msADP concentration and plot a dose-response curve to calculate the EC50.

-

cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity by msADP, typically mediated by P2Y12 and P2Y13 receptors, using a competitive immunoassay like the LANCE® Ultra cAMP Kit.

Materials:

-

Cells expressing P2Y12 or P2Y13 receptors.

-

LANCE® Ultra cAMP Kit (or equivalent).

-

Forskolin (an adenylyl cyclase activator).

-

msADP.

-

Cell stimulation buffer.

-

TR-FRET plate reader.

Procedure:

-

Cell Preparation: Prepare a suspension of cells in stimulation buffer.

-

Assay Setup: In a 384-well white plate, add the following:

-

Cells.

-

Forskolin (to stimulate cAMP production).

-

Varying concentrations of msADP.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP levels.

-

Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody solution to each well to stop the reaction and initiate the detection process.

-

Incubation: Incubate the plate in the dark at room temperature for at least 1 hour.

-

Measurement: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

-

Data Analysis:

-

Calculate the 665/615 nm emission ratio.

-

The signal is inversely proportional to the amount of cAMP produced.

-

Plot the signal ratio against the log concentration of msADP to generate a dose-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol provides a general framework for assessing platelet aggregation induced by msADP using light transmission aggregometry (LTA).[5][6][7][8]

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

msADP.

-

Saline.

-

Light transmission aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

-

-

Instrument Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation.

-

-

Assay Performance:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Allow the PRP to equilibrate for a few minutes.

-

Add a specific concentration of msADP to the PRP to initiate aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The aggregometer software will generate aggregation curves.

-

The maximum percentage of aggregation is determined from the curve.

-

By testing a range of msADP concentrations, a dose-response curve can be generated to determine the EC50 for platelet aggregation.

-

This comprehensive guide provides a foundational understanding of the downstream effects of msADP binding, equipping researchers with the necessary data, protocols, and visual aids to further investigate the complex world of purinergic signaling. The provided methodologies can be adapted and optimized for specific experimental needs, contributing to the advancement of knowledge in this critical area of biomedical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Platelet aggregation tests [bio-protocol.org]

msADP and its involvement in cardiovascular research

An In-depth Technical Guide to Adenosine Diphosphate (ADP) and its Involvement in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine diphosphate (ADP) is a critical signaling molecule in the cardiovascular system, playing a pivotal role in hemostasis and thrombosis. Its interaction with purinergic P2Y receptors on platelets, particularly P2Y1 and P2Y12, initiates a cascade of events leading to platelet activation, aggregation, and thrombus formation. This central role makes ADP and its signaling pathways a major focus of cardiovascular research and a key target for antiplatelet therapies aimed at preventing and treating thrombotic events such as myocardial infarction and stroke. This guide provides a comprehensive overview of the molecular mechanisms of ADP-mediated platelet activation, details of key experimental protocols, quantitative data on receptor interactions, and a description of the signaling pathways involved.

Introduction

The integrity of the cardiovascular system relies on a delicate balance between coagulation and fibrinolysis. Platelets are central players in maintaining this equilibrium. Upon vascular injury, platelets rapidly adhere to the exposed subendothelium, become activated, and aggregate to form a hemostatic plug, preventing excessive blood loss.[1] Adenosine diphosphate (ADP), released from dense granules of activated platelets and damaged endothelial cells, is a key agonist in this process, amplifying the activation signal and recruiting additional platelets to the site of injury.

However, pathological activation of platelets can lead to the formation of occlusive thrombi within blood vessels, precipitating acute cardiovascular events. Understanding the mechanisms by which ADP mediates platelet activation is therefore fundamental to the development of effective antithrombotic strategies.

The Role of ADP in Platelet Activation

ADP exerts its effects on platelets by binding to two distinct G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[2] The coordinated action of these two receptors is essential for a full and sustained platelet aggregation response.

-

P2Y1 Receptor: The P2Y1 receptor is coupled to the Gq signaling pathway. Its activation by ADP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This initial calcium signal is responsible for platelet shape change and the initiation of a weak, reversible aggregation.[3]

-

P2Y12 Receptor: The P2Y12 receptor is coupled to the Gi signaling pathway. Its activation by ADP inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. The βγ subunits of the Gi protein also activate phosphoinositide 3-kinase (PI3K).[2] The sustained signaling from the P2Y12 receptor is crucial for amplifying and stabilizing the platelet aggregate, leading to irreversible aggregation.

The synergistic signaling from both P2Y1 and P2Y12 receptors is required for robust platelet aggregation and thrombus formation.

Quantitative Data: Receptor Binding and Agonist Potency

The affinity and potency of ADP and its analogs for the P2Y1 and P2Y12 receptors have been quantified in numerous studies. The following table summarizes key quantitative data for ADP and the potent P2Y receptor agonist, 2-Methylthioadenosine diphosphate (2-MeS-ADP).

| Ligand | Receptor | Parameter | Value | Reference |

| ADP | P2Y12 | IC50 | 10 nM ([³H]-ADP competitive binding) | [4] |

| 2-MeS-ADP | human P2Y1 | pEC50 | 8.29 | [5][6] |

| 2-MeS-ADP | human P2Y12 | EC50 | 5 nM | [5][6] |

| 2-MeS-ADP | human P2Y13 | EC50 | 19 nM | [5][6] |

| 2-MeS-ADP | mouse P2Y13 | EC50 | 6.2 nM | [5][6] |

| 2-MeS-ADP | rat P2Y6 | pEC50 | 5.75 | [5][6] |

EC50 (Half maximal effective concentration) and pEC50 (-log(EC50)) values are measures of agonist potency. IC50 (Half maximal inhibitory concentration) is a measure of antagonist potency.

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation in vitro.[7][8] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate as an anticoagulant. Samples should be processed within 4 hours of collection and kept at room temperature.[9]

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

PRP is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[9] The supernatant, rich in platelets, is carefully collected.

-

The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.[7]

-

-

Aggregation Assay:

-

Aliquots of PRP (e.g., 270 µL) are placed in aggregometer cuvettes with a stir bar and warmed to 37°C.[9]

-

The baseline light transmission is set using the PRP (0% aggregation) and PPP (100% aggregation).

-

A specific concentration of ADP (e.g., 10 µM final concentration) is added to the PRP to induce aggregation.[7]

-

The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.

-

-

Data Analysis: The aggregation is quantified as the maximum percentage change in light transmission. The aggregation curve can show a primary wave (reversible) and a secondary wave (irreversible) of aggregation, particularly with low doses of ADP.[9]

Flow Cytometry for Platelet Activation Markers

Flow cytometry is a powerful technique to analyze the expression of cell surface markers on individual platelets, providing insights into their activation state. A key marker of platelet activation is the surface expression of P-selectin (CD62P).

Methodology:

-

Platelet Isolation: Platelets are isolated from whole blood as described for LTA to obtain PRP.

-

Platelet Stimulation:

-

PRP is incubated with ADP at a specific concentration (e.g., 10 µg/ml) for a defined period (e.g., 30 minutes) at room temperature with gentle agitation.[10] A resting (unstimulated) platelet sample serves as a negative control.

-

-

Antibody Staining:

-

The stimulated and resting platelet samples are incubated with a fluorescently labeled anti-CD62P antibody in the dark.[11]

-

-

Fixation: The samples are fixed with a solution like 2% paraformaldehyde.[11]

-

Flow Cytometric Analysis:

-

The samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics.

-

The fluorescence intensity of the CD62P signal is measured for thousands of individual platelets.

-

-

Data Analysis: The percentage of CD62P-positive platelets or the mean fluorescence intensity is quantified to determine the level of platelet activation.[11]

Synthesis of ADP Analogs for Research

The synthesis of stable ADP analogs is crucial for studying the structure and function of P2Y receptors. 2-MeS-ADP is a widely used potent agonist. While detailed synthetic organic chemistry protocols are beyond the scope of this guide, the general approach involves the chemical modification of the adenosine or ADP molecule. For instance, 2-Methylthioadenosine diphosphate can be synthesized as a trisodium salt for use in in-vitro and in-vivo studies.[12][13] These synthetic analogs are commercially available from various suppliers for research purposes.

Signaling Pathways and Visualizations

ADP Receptor Signaling Pathways

The signaling cascades initiated by ADP binding to its P2Y1 and P2Y12 receptors are complex and interconnected. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: ADP signaling pathways in platelets via P2Y1 and P2Y12 receptors.

Experimental Workflow for Platelet Aggregation Study

The following diagram illustrates a typical workflow for an in-vitro study of ADP-induced platelet aggregation.

Caption: A typical experimental workflow for studying platelet aggregation.

Conclusion

Adenosine diphosphate is a central mediator of platelet activation and a cornerstone of research in hemostasis and thrombosis. The elucidation of the P2Y1 and P2Y12 signaling pathways has not only advanced our fundamental understanding of platelet biology but has also led to the development of life-saving antiplatelet therapies. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for continued innovation in the prevention and treatment of cardiovascular diseases. The provided protocols and pathway diagrams serve as a foundational resource for designing and interpreting experiments aimed at further unraveling the complexities of ADP-mediated platelet function.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 10. tandfonline.com [tandfonline.com]

- 11. dovepress.com [dovepress.com]

- 12. 2-Methylthioadenosine diphosphate trisodium | P2Y agonist | TargetMol [targetmol.com]

- 13. 2-MeS-ADP (trisodium) - MedChem Express [bioscience.co.uk]

Preliminary Studies on 2-methylthioadenosine diphosphate (msADP) in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals